molecular formula C5H3Br2NO B188541 2,6-Dibromo-3-hydroxypyridine CAS No. 6602-33-1

2,6-Dibromo-3-hydroxypyridine

Cat. No.: B188541
CAS No.: 6602-33-1
M. Wt: 252.89 g/mol
InChI Key: RKOLKIWJSXSHLV-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-hydroxypyridine is an organic compound with the molecular formula C5H3Br2NO It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-hydroxypyridine typically involves the bromination of 3-hydroxypyridine. One common method includes the addition of bromine to a solution of 3-hydroxypyridine in the presence of sodium hydroxide. The reaction is carried out at low temperatures (0°C) initially and then allowed to proceed at room temperature. The product is then isolated by filtration and recrystallized from a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-hydroxypyridine involves its interaction with various molecular targets. For instance, it can react with glutathione to produce glutathione peroxide, a reaction that can be catalyzed by metal ions or other substances such as ferrous ion or thiols . This reaction highlights its potential role in oxidative stress and related biochemical pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its role as a substrate in enzymatic processes make it a valuable compound in research and industry.

Properties

IUPAC Name

2,6-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOLKIWJSXSHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216238
Record name 2,6-Dibromopyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-33-1
Record name 2,6-Dibromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromopyridin-3-ol
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Record name 2,6-Dibromopyridin-3-ol
Source EPA DSSTox
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Record name 2,6-dibromopyridin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic routes to obtain 2,6-dibromo-3-hydroxypyridine?

A1: [] this compound (melting point 163 °C) can be synthesized by brominating 3-hydroxypyridine using a bimolecular quantity of bromine in pyridine as a solvent. This method provides a more controlled bromination compared to using bromine water, which yields 2,4,6-tribromo-3-hydroxypyridine as the main product. []

Q2: How does this compound react with potassium amide?

A2: While the provided abstract doesn't detail the specific outcomes, it highlights that this compound, similar to other halo-substituted heterocycles, undergoes ring transformations when treated with potassium amide. [] These transformations likely involve nucleophilic aromatic substitution reactions where the amide anion acts as a nucleophile, potentially leading to ring-opening or rearrangement products. Further investigation is needed to elucidate the exact reaction pathway and products formed.

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